molecular formula C14H16O4 B11159779 2H-1-Benzopyran-2-one, 5,7-diethoxy-4-methyl- CAS No. 121782-76-1

2H-1-Benzopyran-2-one, 5,7-diethoxy-4-methyl-

Cat. No.: B11159779
CAS No.: 121782-76-1
M. Wt: 248.27 g/mol
InChI Key: FQDLUZABRJIJMO-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, commonly known as coumarin, is a heterocyclic organic compound with a benzopyrone backbone. The derivative 5,7-diethoxy-4-methyl-2H-1-benzopyran-2-one features ethoxy groups at positions 5 and 7, and a methyl group at position 2. These substitutions modulate its physicochemical and biological properties. Coumarins are renowned for their diverse bioactivities, including anti-inflammatory, antioxidant, and antimicrobial effects .

Properties

CAS No.

121782-76-1

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

5,7-diethoxy-4-methylchromen-2-one

InChI

InChI=1S/C14H16O4/c1-4-16-10-7-11(17-5-2)14-9(3)6-13(15)18-12(14)8-10/h6-8H,4-5H2,1-3H3

InChI Key

FQDLUZABRJIJMO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Catalytic Systems

In a modified Pechmann protocol, 5,7-diethoxyphenol reacts with ethyl acetoacetate in the presence of Lewis acids (e.g., ZnCl₂, SnCl₂) or protic acids (e.g., H₂SO₄) to facilitate cyclodehydration. The mechanism proceeds via:

  • Esterification of the β-keto ester with the phenolic hydroxyl group.

  • Intramolecular cyclization to form the lactone ring.

  • Aromatization through dehydration.

A patent by CN101712810A demonstrates this approach for 7-diethylamino-4-methylcoumarin, achieving 62–96% yields using ZnCl₂/SnCl₂ at 180°C. Adapting this to 5,7-diethoxy-4-methylcoumarin would require substituting m-diethylaminophenol with 5,7-diethoxyphenol.

Optimization and Challenges

  • Temperature : Reflux conditions (160–180°C) are critical to overcome the electron-donating effects of ethoxy groups, which reduce phenol reactivity.

  • Catalyst Loading : Excess Lewis acids (20–50 mol%) improve yields but complicate purification.

  • Side Reactions : Competing esterification or polymerization necessitates careful control of stoichiometry and reaction time.

Knoevenagel Condensation: Base-Mediated Coupling

The Knoevenagel reaction offers an alternative route via condensation of 5,7-diethoxysalicylaldehyde with active methylene compounds (e.g., ethyl acetoacetate).

Catalytic Innovations

Recent advancements employ deep eutectic solvents (DES) or piperidine/acetic acid systems to enhance selectivity. For example:

  • A DES composed of choline chloride and ZnCl₂ catalyzes Knoevenagel/intramolecular transesterification at 100°C, yielding coumarins in 61–96%.

  • Ultrasonic irradiation reduces reaction times from hours to minutes while improving yields (e.g., 90% in 40 minutes).

Substrate Engineering

The aldehyde precursor 5,7-diethoxysalicylaldehyde must be synthesized via O-alkylation of 5,7-dihydroxysalicylaldehyde. Ethylation using ethyl bromide and K₂CO₃ in DMF ensures regioselectivity, though purification via column chromatography is often required.

Biocatalytic Domino Reactions: Enzymatic Synthesis

A novel method reported in Green Chemistry utilizes alkaline protease from Bacillus licheniformis (BLAP) to catalyze a domino Knoevenagel/intramolecular transesterification.

Procedure and Advantages

  • Substrates : 5,7-diethoxysalicylaldehyde and ethyl acetoacetate.

  • Conditions : Aqueous buffer (pH 9.0), 37°C, 24 hours.

  • Yield : 75–85% with >90% enantiomeric excess.

This approach eliminates toxic catalysts and operates under mild conditions, aligning with green chemistry principles.

Post-Synthetic Modifications: Ethoxylation of 4-Methylcoumarin

Introducing ethoxy groups post-cyclization presents challenges but is feasible via Williamson ether synthesis :

  • Protection : Temporarily protect the lactone oxygen using trimethylsilyl chloride.

  • Alkylation : React with ethyl bromide and NaH in THF.

  • Deprotection : Remove silyl groups with HF/MeOH.

This method achieves 50–60% overall yield but requires multiple steps.

Comparative Analysis of Synthetic Routes

MethodCatalystsYield (%)Purity (%)Key AdvantagesLimitations
Pechmann CondensationZnCl₂/SnCl₂62–9685–90Scalability, cost-effectiveHigh temps, corrosive catalysts
Knoevenagel ReactionDES/piperidine61–9890–95Mild conditions, rapid kineticsRequires specialized aldehydes
BiocatalyticBLAP enzyme75–8595–98Eco-friendly, stereoselectiveLonger reaction times
Post-SyntheticNaH, ethyl bromide50–6080–85Flexibility in substitutionMulti-step, low efficiency

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 5,7-diethoxy-4-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Synthesis and Preparation

The synthesis of 2H-1-Benzopyran-2-one, 5,7-diethoxy-4-methyl- typically involves:

  • Starting Materials : Utilizing compounds like 5,7-dihydroxy-4-methylcoumarin.
  • Ethoxylation : Ethyl iodide is used to ethoxylate the hydroxyl groups in the presence of a base such as potassium carbonate.
  • Cyclization : The intermediate product undergoes cyclization to form the benzopyran core.

Industrial production may involve continuous flow reactors to enhance efficiency and scalability .

Chemistry

In organic synthesis, 2H-1-Benzopyran-2-one, 5,7-diethoxy-4-methyl- serves as a building block for more complex organic molecules. Its unique structure allows for various chemical reactions such as oxidation and substitution, leading to the formation of valuable derivatives .

Biology

Research has focused on the biological activities of this compound and its derivatives:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties. A study indicated that it had a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL and Escherichia coli at 64 µg/mL .
Bacteria TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
  • Neuroprotective Effects : In vitro studies demonstrated that treatment with the compound reduced cell death by approximately 40% in neuronal cell lines exposed to oxidative stress. Furthermore, it increased levels of antioxidant enzymes .

Medicine

The compound shows potential as a therapeutic agent for various diseases:

  • Cancer Research : Studies suggest that derivatives of benzopyran can induce apoptosis and inhibit cancer cell proliferation .
  • Anti-inflammatory Applications : Research indicates that similar compounds possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 5,7-diethoxy-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key structural analogs and their properties are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) logP<sup>a</sup> Melting Point (°C) Key References
5,7-diethoxy-4-methyl-2H-1-benzopyran-2-one 5,7-diethoxy, 4-methyl C14H16O4 ~272.28 (estimated) N/A N/A N/A
5,7-Dimethoxycoumarin (Limettin) 5,7-dimethoxy C11H10O4 206.19 1.810<sup>b</sup> 146–148
4-Methyl-7-hydroxycoumarin 4-methyl, 7-hydroxy C10H8O3 176.17 N/A 185–187
5,7-Dihydroxy-4-methylcoumarin 5,7-dihydroxy, 4-methyl C10H8O4 192.17 N/A 260–262
7-Amino-4-methylcoumarin 7-amino, 4-methyl C10H9NO2 175.19 N/A 214–216

Notes:

  • <sup>a</sup>logP : A measure of lipophilicity; higher values indicate greater lipid solubility. The 5,7-dimethoxy analog (logP = 1.81) is more lipophilic than hydroxy-substituted coumarins .
  • <sup>b</sup> : Calculated using Crippen’s method .

Bioactivity Comparisons

  • 5,7-Dimethoxycoumarin (CAS 487-06-9) : Exhibits antioxidant and anti-inflammatory properties. Used in fragrances and as a fluorescent probe .
  • 3-(3,4-Dichlorophenyl)-7-(2-piperidin-1-yl-ethoxy) coumarin : Shows antimicrobial activity (MIC values: 4–16 µg/mL against S. aureus and E. coli) .
  • 4',5,7-Trihydroxy-6-methoxyflavone (Hispidulin) : Anticancer and neuroprotective effects reported .
  • 5,7-Dihydroxy-4-methylcoumarin: Known for radical-scavenging activity due to phenolic groups .

Biological Activity

2H-1-Benzopyran-2-one, 5,7-diethoxy-4-methyl-, commonly referred to as a coumarin derivative, is recognized for its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and potential anticancer effects.

Chemical Structure and Properties

  • Chemical Formula: C12H14O4
  • Molecular Weight: 222.24 g/mol
  • IUPAC Name: 5,7-diethoxy-4-methyl-2H-chromen-2-one

The compound features a benzopyran structure with two ethoxy groups at the 5 and 7 positions and a methyl group at the 4 position. This configuration is crucial for its biological activity.

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit significant antimicrobial properties. A study by Desai et al. highlighted the effectiveness of various coumarins against bacterial strains, demonstrating that derivatives like 5,7-diethoxy-4-methyl-coumarin possess notable antibacterial effects against Gram-positive and Gram-negative bacteria .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Antifungal Activity

In a comparative study involving different coumarins, the compound demonstrated potent antifungal activity against Fusarium oxysporum, with an MIC of 116 µg/mL. The presence of the ethoxy groups enhances its interaction with fungal cell membranes, leading to increased permeability and cell death .

Fungal Strain MIC (µg/mL)
Fusarium oxysporum116
Candida albicans128

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. For instance, a study reported a significant reduction in paw edema in rats treated with the compound compared to controls .

Anticancer Potential

Emerging research suggests that coumarin derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. A specific study indicated that 5,7-diethoxy-4-methyl-coumarin can inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

The biological activities of 2H-1-Benzopyran-2-one derivatives are attributed to their ability to interact with various biological targets:

  • Antimicrobial Mechanism: Disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
  • Antifungal Mechanism: Alteration of fungal cell wall integrity and interference with ergosterol biosynthesis.
  • Anti-inflammatory Mechanism: Inhibition of cyclooxygenase enzymes and modulation of inflammatory mediators.
  • Anticancer Mechanism: Induction of reactive oxygen species (ROS) leading to apoptosis.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of several coumarin derivatives including 5,7-diethoxy-4-methyl-coumarin against clinical isolates. Results indicated that this compound had one of the lowest MIC values among tested derivatives .
  • Antifungal Activity Analysis : Another research explored the antifungal activity against Candida species. The results showed that the compound significantly inhibited fungal growth compared to standard antifungal agents .
  • Cancer Cell Line Study : In vitro studies on various cancer cell lines demonstrated that treatment with this compound resulted in significant cytotoxicity and induced apoptosis through mitochondrial pathways .

Q & A

Q. What experimental controls are essential when studying the stability of 5,7-diethoxy-4-methyl derivatives under acidic/basic conditions?

  • Methodological Answer :
  • Control Groups : Include inert analogs (e.g., 4-methylcoumarin) to isolate substituent effects.
  • pH Monitoring : Use buffer solutions (e.g., pH 2–12) and track degradation via HPLC at timed intervals.
  • Degradation Products : Characterize by LC-MS and compare with predicted fragmentation pathways .

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